molecular formula C14H16N2O4 B2616667 ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 1326810-38-1

ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2616667
CAS No.: 1326810-38-1
M. Wt: 276.292
InChI Key: KJPMAHJOBSVSMS-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 5-position and a 2,5-dimethoxyphenyl group at the 3-position

Preparation Methods

The synthesis of ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the reaction mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex pyrazole derivatives, which are of interest in the development of new materials and catalysts.

    Biology: Pyrazole derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.

    Medicine: The compound has been investigated for its potential anti-inflammatory, analgesic, and anticancer properties.

    Industry: In the industrial sector, pyrazole derivatives are used as intermediates in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound shares the 2,5-dimethoxyphenyl group but has a pyrrole ring instead of a pyrazole ring.

    3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid: This compound contains a similar 2,5-dimethoxyphenyl group but has an acrylic acid moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazole ring and the ethyl ester group, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form ethyl 3-(2,5-dimethoxyphenyl)acrylate. This intermediate is then reacted with hydrazine hydrate to form ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate, which is subsequently dehydrated to form the final product.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(2,5-dimethoxyphenyl)acrylate.", "Step 2: Reaction of ethyl 3-(2,5-dimethoxyphenyl)acrylate with hydrazine hydrate in the presence of a catalyst such as acetic acid to form ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate.", "Step 3: Dehydration of ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate using a dehydrating agent such as phosphorus oxychloride to form ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate." ] }

CAS No.

1326810-38-1

Molecular Formula

C14H16N2O4

Molecular Weight

276.292

IUPAC Name

ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-11(15-16-12)10-7-9(18-2)5-6-13(10)19-3/h5-8H,4H2,1-3H3,(H,15,16)

InChI Key

KJPMAHJOBSVSMS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC

solubility

not available

Origin of Product

United States

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